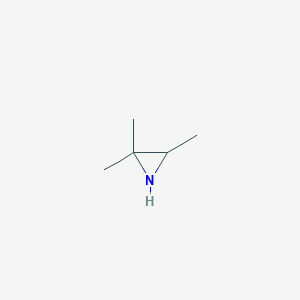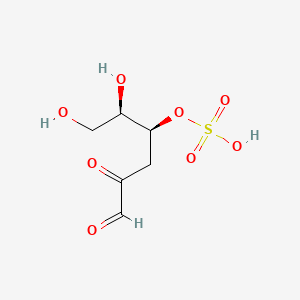
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is a chemical compound with significant importance in various scientific fields. It is a derivative of 3-deoxyglucosone, a dicarbonyl compound known for its role in the Maillard reaction and polyol pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) typically involves the reaction of 3-deoxyglucosone with sulfuric acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various sugar derivatives and acids, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: The compound is studied for its role in the Maillard reaction and its effects on protein glycation.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Mécanisme D'action
The mechanism by which 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) exerts its effects involves its reactivity with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and are implicated in various diseases, including diabetes and cardiovascular disorders. The compound’s molecular targets include proteins and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Deoxyglucosone: A precursor to 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) and a key intermediate in the Maillard reaction.
D-erythro-Hexos-2-ulose: Another related compound with similar reactivity and applications.
Uniqueness
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity compared to its non-sulfated counterparts. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
86762-32-5 |
|---|---|
Formule moléculaire |
C6H10O8S |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
[(2R,3S)-1,2-dihydroxy-5,6-dioxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-2-4(9)1-6(5(10)3-8)14-15(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13)/t5-,6+/m1/s1 |
Clé InChI |
XLRZBEABVHKWFK-RITPCOANSA-N |
SMILES isomérique |
C([C@@H]([C@@H](CO)O)OS(=O)(=O)O)C(=O)C=O |
SMILES canonique |
C(C(C(CO)O)OS(=O)(=O)O)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


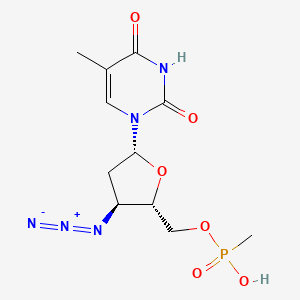
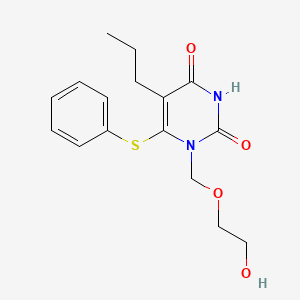
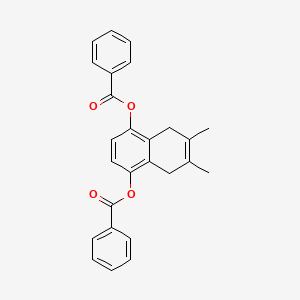
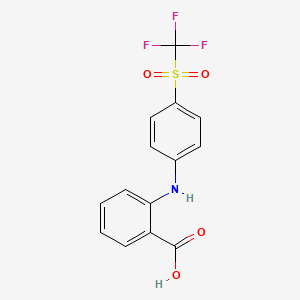
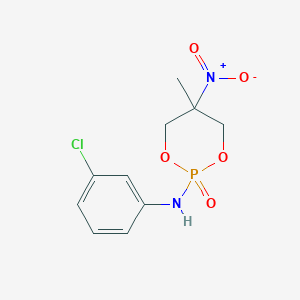
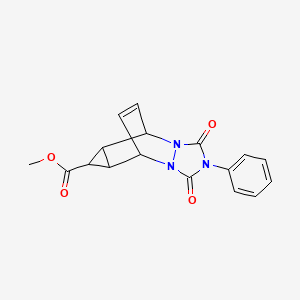
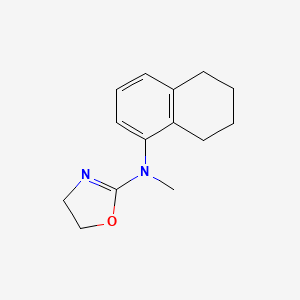
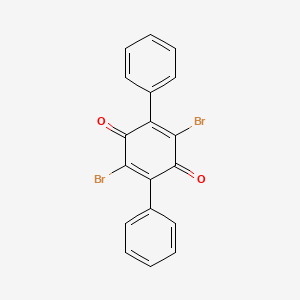
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
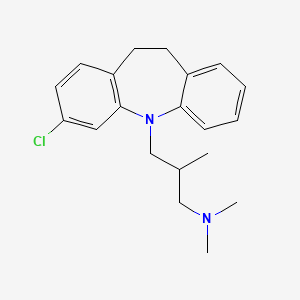
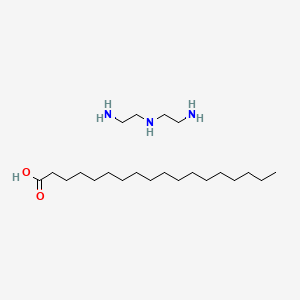
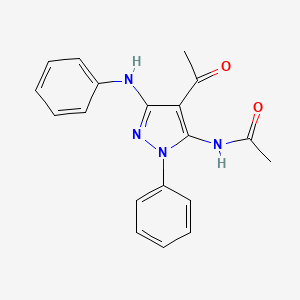
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)
